molecular formula C26H25N5O3S B11989435 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11989435
M. Wt: 487.6 g/mol
InChI Key: NMPGGLDPKXNTLT-WPWMEQJKSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 2-ethoxybenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and phenyl groups allow the compound to bind to enzymes and proteins, inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-3-34-23-12-8-7-9-20(23)17-27-28-24(32)18-35-26-30-29-25(19-13-15-22(33-2)16-14-19)31(26)21-10-5-4-6-11-21/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

NMPGGLDPKXNTLT-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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